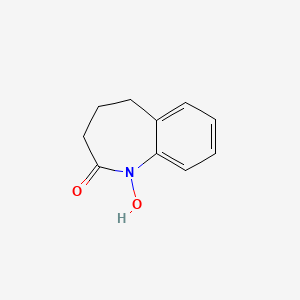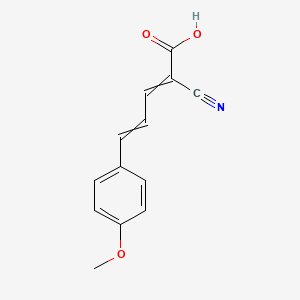
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxycinnamaldehyde with thioacetamide in ethanol at room temperature . Another method includes the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications:
Biology: It is employed in the study of biological molecules and their interactions.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its biological activity.
Mechanism of Action
The mechanism by which 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid
- 2-Cyano-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid
- 2-Cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid
- 2-Cyano-3-(naphthalen-2-yl)acrylic acid
Uniqueness
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is unique due to its methoxy substituent, which influences its chemical properties and reactivity. This compound’s specific structure allows it to serve as an effective matrix in MALDI mass spectrometry, providing enhanced ionization capabilities and interference-free spectra .
Properties
CAS No. |
126057-96-3 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-5-10(6-8-12)3-2-4-11(9-14)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
HDFPDZFMAWHNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
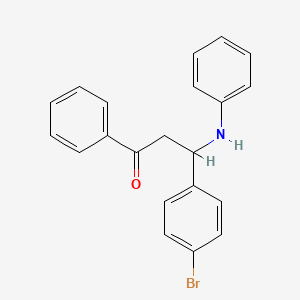

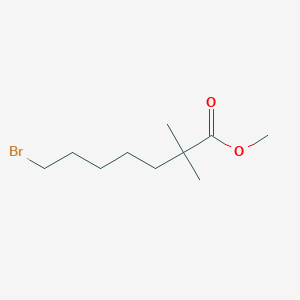
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)

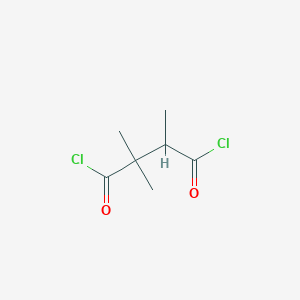
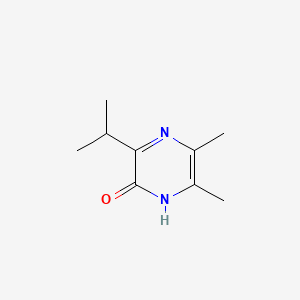
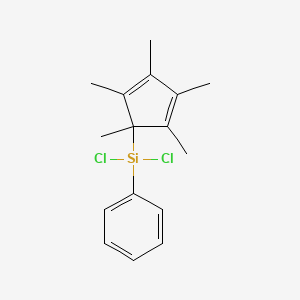
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

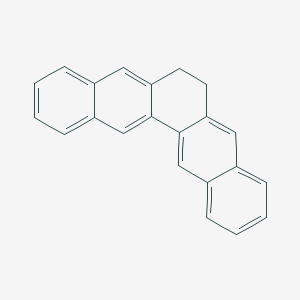
diphenylsilane](/img/structure/B14298185.png)
